molecular formula C5H2F3N3 B11790203 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile

1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11790203
M. Wt: 161.08 g/mol
InChI Key: JWXTXLFFQHTTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, with a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of trifluoromethyl ketones with hydrazine derivatives, followed by cyclization and nitrile formation . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines .

Scientific Research Applications

1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to the combination of the trifluoromethyl and nitrile groups on a pyrazole ring. This structure imparts specific chemical reactivity and stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C5H2F3N3

Molecular Weight

161.08 g/mol

IUPAC Name

1-(trifluoromethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C5H2F3N3/c6-5(7,8)11-3-4(1-9)2-10-11/h2-3H

InChI Key

JWXTXLFFQHTTQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C(F)(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.